methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 321371-32-8
VCID: VC11614237
InChI: InChI=1S/C7H8ClNO3/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3H2,1-2H3
SMILES:
Molecular Formula: C7H8ClNO3
Molecular Weight: 189.59 g/mol

methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate

CAS No.: 321371-32-8

Cat. No.: VC11614237

Molecular Formula: C7H8ClNO3

Molecular Weight: 189.59 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate - 321371-32-8

Specification

CAS No. 321371-32-8
Molecular Formula C7H8ClNO3
Molecular Weight 189.59 g/mol
IUPAC Name methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C7H8ClNO3/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3H2,1-2H3
Standard InChI Key KNLIHCMBKFKMBO-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)CCl)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. Key substituents include:

  • Chloromethyl group (-CH2Cl) at position 2, enhancing electrophilicity for nucleophilic substitution reactions .

  • Methyl group (-CH3) at position 5, contributing to steric and electronic effects.

  • Methyl ester (-COOCH3) at position 4, which may influence solubility and metabolic stability .

The molecular formula is C8H9ClNO3, with a molecular weight of 217.62 g/mol.

Physical Properties

While experimental data for this specific compound are scarce, analogous oxazole derivatives provide benchmarks:

PropertyValue (Analogous Compounds)Source
Melting Point56–58°C
Boiling Point372.1°C (at 760 mmHg)
Density1.278 g/cm³
LogP (Partition Coeff.)3.09

The chloromethyl group likely increases hydrophobicity (LogP ~3), as seen in similar chlorinated oxazoles. The ester moiety may moderately improve solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves cyclization and functionalization steps, drawing from methodologies used for related oxazoles:

Cyclization of Precursors

A common approach involves reacting α-amino ketones with acylating agents. For example:

  • Precursor Formation: Condensation of 2-amino-2-methylpropanol with a chlorinated acyl chloride (e.g., 2-chloroacetyl chloride) yields an intermediate amide .

  • Cyclization: Treatment with phosphoryl chloride (POCl3) in MeCN induces ring closure, forming the oxazole core .

Chloromethylation

The chloromethyl group is introduced via reaction with formaldehyde and hydrochloric acid under controlled conditions:

R-H+HCHO+HClR-CH2Cl+H2O\text{R-H} + \text{HCHO} + \text{HCl} \rightarrow \text{R-CH2Cl} + \text{H2O}

This step often achieves yields of 70–80% when optimized .

Esterification

The carboxylate group at position 4 is installed using methyl chloroformate or via Fischer esterification of a carboxylic acid precursor .

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and purity:

  • Reagents: High-purity POCl3 and MeCN reduce side reactions .

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography ensures >95% purity.

Applications in Medicinal Chemistry

Antimicrobial Activity

Oxazole derivatives with chloromethyl groups exhibit broad-spectrum antimicrobial effects. For instance, 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole shows MIC values of 1.6 µg/mL against Candida albicans. While direct data for the target compound are unavailable, its structural similarity suggests comparable activity via:

  • Disruption of microbial cell membranes through hydrophobic interactions.

  • Inhibition of fungal cytochrome P450 enzymes, critical for ergosterol biosynthesis .

Drug Development Intermediates

The compound serves as a versatile intermediate:

  • Nucleophilic Substitution: The chloromethyl group reacts with amines (e.g., piperazine) to form tertiary amines, a common motif in kinase inhibitors .

  • Ester Hydrolysis: Conversion to carboxylic acids enables conjugation with biologics or metal-organic frameworks .

Biological Activity and Mechanisms

Enzymatic Interactions

Oxazole derivatives modulate enzyme activity through covalent and non-covalent interactions:

  • Covalent Binding: The chloromethyl group forms adducts with cysteine residues in enzymes, as observed in PPARγ agonists .

  • Hydrogen Bonding: The ester carbonyl interacts with serine hydrolases, potentially inhibiting proteases or esterases .

Case Studies

  • PPARγ Agonists: Analogous compounds (e.g., 4-(chloromethyl)-2-fluorophenyl oxazoles) activate peroxisome proliferator-activated receptors, showing EC50 values of 2.7 nM for PPARγ .

  • Antifungal Agents: Derivatives with chloromethyl groups reduce Candida biofilm formation by 60% at 10 µg/mL.

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